Carbazochrome salicylate

Description

Properties

IUPAC Name |

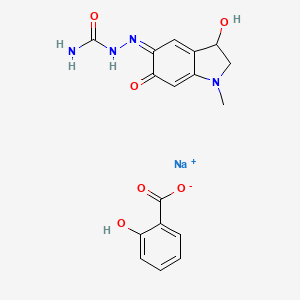

sodium;(3,6-dihydroxy-1-methyl-2,3-dihydroindol-5-yl)iminourea;2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O3.C7H6O3.Na/c1-14-4-9(16)5-2-6(12-13-10(11)17)8(15)3-7(5)14;8-6-4-2-1-3-5(6)7(9)10;/h2-3,9,15-16H,4H2,1H3,(H2,11,17);1-4,8H,(H,9,10);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMQADOQZYQTFU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O.C1=CC=C(C(=C1)C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N4NaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873395 | |

| Record name | Carbazochrome salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13051-01-9 | |

| Record name | Carbazochrome salicylate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013051019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazochrome salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbazochrome salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBAZOCHROME SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H4OD401LF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Carbazochrome Salicylate: A Deep Dive into its Mechanism of Action on Capillary Fragility

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Capillary fragility, characterized by the propensity of capillaries to rupture and cause subcutaneous bleeding, is a clinical concern in various pathological conditions. Carbazochrome (B1668341) salicylate (B1505791), a derivative of adrenaline, has been utilized for its hemostatic properties, particularly in mitigating capillary bleeding. This technical guide provides a comprehensive examination of the molecular mechanisms through which carbazochrome salicylate exerts its effects on capillary fragility. The primary mechanism involves the inhibition of agonist-induced phosphoinositide hydrolysis in endothelial cells, leading to the stabilization of the endothelial barrier. This guide will detail the signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols relevant to the investigation of this compound's action.

Core Mechanism of Action: Stabilization of the Endothelial Barrier

The structural and functional integrity of the capillary endothelium is paramount in maintaining vascular homeostasis and preventing fragility. This compound, primarily through its active metabolite carbazochrome sodium sulfonate (also referred to as AC-17), directly targets the endothelial barrier, enhancing its resilience to permeability-inducing agents.

The cornerstone of carbazochrome's action lies in its ability to counteract the effects of various vasoactive substances that are known to increase vascular permeability. Key studies have demonstrated that carbazochrome effectively reverses the endothelial barrier dysfunction induced by inflammatory mediators such as tryptase, thrombin, and bradykinin (B550075).[1][2] This effect is achieved through the inhibition of agonist-induced phosphoinositide hydrolysis, a critical signaling pathway in the regulation of endothelial permeability.[1]

Inhibition of the Phosphoinositide Signaling Pathway

Vasoactive agonists like bradykinin and thrombin bind to their respective G protein-coupled receptors (GPCRs) on the endothelial cell surface. This binding activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the reorganization of the actin cytoskeleton and the disruption of endothelial cell junctions, thereby increasing permeability.

Carbazochrome intervenes in this pathway by reducing the formation of IP3 in a concentration-dependent manner.[1] By inhibiting the hydrolysis of phosphoinositides, carbazochrome effectively dampens the downstream signaling events that lead to increased capillary fragility.

Preservation of Endothelial Cell Adherens Junctions and Cytoskeletal Integrity

The increased intracellular calcium and PKC activation triggered by vasoactive agents lead to the formation of actin stress fibers and the disruption of vascular endothelial (VE)-cadherin, a key component of adherens junctions between endothelial cells.[1] This disruption creates intercellular gaps, facilitating the leakage of fluids and blood components into the surrounding tissue.

Immunofluorescence studies have shown that carbazochrome reverses the tryptase-induced formation of actin stress fibers and the disruption of VE-cadherin in porcine aortic endothelial cells (PAECs).[1] By maintaining the integrity of VE-cadherin at cell-cell junctions and preventing the pathological reorganization of the actin cytoskeleton, carbazochrome reinforces the endothelial barrier.

Quantitative Data on the Efficacy of Carbazochrome

The following tables summarize the quantitative data from key in vitro and in vivo studies investigating the effects of carbazochrome on endothelial permeability and related parameters.

Table 1: In Vitro Efficacy of Carbazochrome (AC-17) on Endothelial Permeability

| Vasoactive Agent | Carbazochrome (AC-17) Concentration | Effect on Permeability | Reference |

| Tryptase | 0.1 - 1 µM | Reversal of barrier dysfunction | [1] |

| Thrombin | 0.1 - 1 µM | Reversal of barrier dysfunction | [1] |

| Bradykinin | 0.1 - 1 µM | Reversal of barrier dysfunction | [1] |

Table 2: In Vitro Effect of Carbazochrome (AC-17) on Inositol Triphosphate (IP3) Formation

| Agonist | Carbazochrome (AC-17) Concentration | Effect on [3H]IP3 Formation | Reference |

| Bradykinin | 0.1 - 10 µM | Concentration-dependent reduction | [1] |

| Thrombin | 0.1 - 10 µM | Concentration-dependent reduction | [1] |

Table 3: In Vivo Efficacy of Carbazochrome in a Rat Model of Increased Vascular Permeability

| Treatment Group | Carbazochrome Dose (mg/kg, i.v.) | Effect on Ioxaglate-Increased Vascular Permeability | Reference |

| Control | - | - | |

| Carbazochrome | 1 | Attenuated | |

| Carbazochrome | 5 | Statistically significant attenuation | |

| Carbazochrome | 10 | Statistically significant attenuation |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, intended to be a resource for researchers in the field.

In Vitro Endothelial Barrier Function Assay

This protocol is based on the measurement of transendothelial transport of albumin-conjugated Evans blue, as described in the study by Sendo et al. (2003).[1]

Objective: To quantify the permeability of a cultured endothelial cell monolayer.

Materials:

-

Porcine Aortic Endothelial Cells (PAECs)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transwell inserts (e.g., 0.4 µm pore size)

-

Bovine Serum Albumin (BSA)

-

Evans blue dye

-

Vasoactive agents (tryptase, thrombin, bradykinin)

-

Carbazochrome sodium sulfonate (AC-17)

-

Spectrophotometer

Procedure:

-

Cell Culture: Culture PAECs on the microporous membrane of Transwell inserts until a confluent monolayer is formed.

-

Preparation of Albumin-Evans Blue Complex: Prepare a solution of BSA in culture medium and add Evans blue dye. Incubate to allow complex formation.

-

Treatment:

-

Pre-incubate the endothelial monolayers with varying concentrations of carbazochrome or vehicle for a specified time (e.g., 30 minutes).

-

Add the vasoactive agent to the upper chamber of the Transwell insert.

-

-

Permeability Measurement:

-

Add the albumin-Evans blue complex to the upper chamber.

-

At various time points, collect samples from the lower chamber.

-

Measure the absorbance of the samples at a specific wavelength (e.g., 620 nm) using a spectrophotometer to determine the concentration of the translocated albumin-Evans blue complex.

-

-

Data Analysis: Calculate the permeability coefficient or express the data as a percentage of the control.

Immunofluorescence Analysis of VE-Cadherin and Actin Stress Fibers

This protocol provides a general framework for the immunofluorescent staining of key cytoskeletal and junctional proteins in endothelial cells.

Objective: To visualize the effect of carbazochrome on the organization of VE-cadherin and actin stress fibers in endothelial cells.

Materials:

-

PAECs cultured on glass coverslips

-

Vasoactive agent (e.g., tryptase)

-

Carbazochrome sodium sulfonate (AC-17)

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., BSA in PBS)

-

Primary antibody against VE-cadherin

-

Fluorescently labeled secondary antibody

-

Fluorescently labeled phalloidin (B8060827) (for F-actin staining)

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cultured PAECs on coverslips with the vasoactive agent in the presence or absence of carbazochrome.

-

Fixation: Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking solution for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against VE-cadherin diluted in the blocking solution overnight at 4°C.

-

Secondary Antibody and Phalloidin Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope and capture images for analysis.

Measurement of [3H]Inositol Triphosphate (IP3) Formation

This protocol outlines the measurement of agonist-induced IP3 formation in endothelial cells.

Objective: To quantify the inhibitory effect of carbazochrome on the production of the second messenger IP3.

Materials:

-

Cultured PAECs

-

[3H]myo-inositol

-

Agonists (bradykinin, thrombin)

-

Carbazochrome sodium sulfonate (AC-17)

-

Trichloroacetic acid (TCA)

-

Dowex anion-exchange resin

-

Scintillation counter

Procedure:

-

Metabolic Labeling: Label the cellular inositol phospholipids (B1166683) by incubating the PAECs with [3H]myo-inositol for 24-48 hours.

-

Treatment: Pre-incubate the labeled cells with varying concentrations of carbazochrome followed by stimulation with the agonist for a short period (e.g., 30 seconds).

-

Extraction: Stop the reaction by adding ice-cold TCA to precipitate proteins and extract the soluble inositol phosphates.

-

Chromatographic Separation: Separate the different inositol phosphates using a Dowex anion-exchange column. Elute [3H]IP3 with a specific buffer.

-

Quantification: Measure the radioactivity of the eluted [3H]IP3 fraction using a liquid scintillation counter.

-

Data Analysis: Express the results as a percentage of the agonist-induced IP3 formation in the absence of carbazochrome.

Role of Hyaluronic Acid and Prostaglandins

While the primary mechanism of this compound on capillary fragility is well-supported by evidence of its action on the phosphoinositide pathway and endothelial barrier integrity, its potential interaction with hyaluronic acid and the prostaglandin (B15479496) synthesis pathway has been a subject of scientific inquiry. Hyaluronic acid is a component of the endothelial glycocalyx and plays a role in regulating vascular permeability. Prostaglandins are potent inflammatory mediators that can influence vascular tone and permeability. However, based on the currently available scientific literature, there is no direct evidence to suggest that this compound exerts its primary effect on capillary fragility through the modulation of hyaluronidase (B3051955) activity or the inhibition of cyclooxygenase and prostaglandin synthesis in endothelial cells. Further research would be necessary to definitively establish or exclude these pathways as secondary or contributing mechanisms of action.

Conclusion

This compound effectively reduces capillary fragility by stabilizing the endothelial barrier. Its core mechanism of action is the inhibition of agonist-induced phosphoinositide hydrolysis in endothelial cells. This action prevents the disruption of VE-cadherin-mediated cell-cell junctions and the formation of actin stress fibers, thereby maintaining the integrity of the capillary endothelium. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and understand the therapeutic potential of this compound in conditions associated with increased capillary fragility. Future research could explore the long-term effects of carbazochrome on endothelial cell function and its potential synergistic effects with other agents aimed at improving vascular integrity.

References

An In-Depth Technical Guide to the Biochemical Pathway of Carbazochrome Salicylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazochrome (B1668341) salicylate (B1505791) is a hemostatic agent with a dual mechanism of action that contributes to the cessation of bleeding. This technical guide provides a comprehensive overview of its biochemical pathways, supported by available quantitative data, detailed experimental protocols, and visual representations of its molecular interactions. The primary action of the carbazochrome moiety involves the activation of platelet α-adrenoreceptors, leading to a signaling cascade that culminates in platelet aggregation and adhesion. Concurrently, it exhibits a capillary-stabilizing effect, reducing vascular hyperpermeability. While the precise role of the salicylate component is not fully elucidated, it is believed to contribute to the overall therapeutic effect. This document aims to be a foundational resource for researchers and professionals involved in the study and development of hemostatic agents.

Introduction

Carbazochrome salicylate is recognized for its role in managing capillary and parenchymal hemorrhage[1]. It is an oxidation product of adrenaline and functions as a hemostatic agent by promoting clotting and enhancing microcirculatory tone[1]. This guide delves into the intricate biochemical pathways through which this compound exerts its therapeutic effects, providing a detailed examination of its molecular interactions and physiological consequences.

Biochemical Pathway of Carbazochrome

The hemostatic activity of this compound is primarily attributed to the carbazochrome component. Its mechanism can be dissected into two main pathways: promotion of platelet aggregation and stabilization of capillary endothelium.

Platelet Aggregation Pathway

Carbazochrome initiates platelet aggregation by interacting with α-adrenoreceptors on the surface of platelets[1]. This interaction triggers a Gq protein-coupled signaling cascade, as illustrated in the diagram below.

References

Carbazochrome Salicylate: A Technical Whitepaper on the Adrenochrome Semicarbazone Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazochrome (B1668341) salicylate (B1505791) is a hemostatic agent derived from adrenochrome (B1665551), an oxidation product of epinephrine. As a semicarbazone derivative, carbazochrome exhibits enhanced stability while retaining biological activity. This document provides a comprehensive technical overview of carbazochrome salicylate, focusing on its mechanism of action, available quantitative data on its efficacy and pharmacokinetics, and detailed experimental protocols for its synthesis and in vitro evaluation. The primary mode of action involves the activation of α-adrenergic receptors on platelets, initiating a signaling cascade that promotes hemostasis. This guide is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Carbazochrome is a hemostatic agent that is an oxidation product of adrenaline and enhances microcirculatory tone.[1] It is the semicarbazone of adrenochrome.[2] While effective in promoting clotting to prevent blood loss from open wounds, the inherent instability of adrenochrome has limited its direct clinical application.[3] To overcome this, more stable derivatives have been synthesized, with carbazochrome (adrenochrome monosemicarbazone) being a key example.[3] this compound is a complex of carbazochrome and sodium salicylate, which improves the aqueous solubility of carbazochrome for clinical use.[3] This compound is utilized for the management of capillary and parenchymal hemorrhage, such as in trauma, tonsillectomy, and other surgical procedures, as well as for intestinal bleeding and thrombocytopenic purpura.[4]

Mechanism of Action: α-Adrenergic Receptor Signaling

Carbazochrome exerts its hemostatic effect primarily through its interaction with α-adrenergic receptors on the surface of platelets.[2] These receptors are Gq-protein coupled receptors.[2] The binding of carbazochrome initiates a signaling cascade that leads to platelet aggregation and the formation of a platelet plug.

The signaling pathway is initiated by the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[1] The elevated cytosolic Ca2+ levels, in conjunction with DAG, activate Protein Kinase C (PKC). This cascade ultimately leads to platelet shape change, degranulation, and aggregation, which are critical steps in the formation of a hemostatic plug.

Signaling Pathway Diagram

Caption: Carbazochrome α-Adrenergic Signaling Pathway.

Quantitative Data

Efficacy

Quantitative data on the direct effect of this compound on bleeding time is limited in readily available literature. However, studies on the closely related compound, carbazochrome sodium sulfonate (CSS), provide insights into its clinical efficacy.

A randomized controlled trial investigating the effects of CSS in patients undergoing total knee arthroplasty demonstrated a significant reduction in total blood loss.[5] In a retrospective study on trauma patients, the administration of CSS in addition to tranexamic acid was associated with a reduction in the number of red blood cell (RBC) transfusions required within the first 24 hours after injury.[6][7]

| Efficacy Parameter | Study Population | Treatment Group | Control Group | Outcome | Reference |

| Total Blood Loss (mL) | Total Knee Arthroplasty | CSS + Tranexamic Acid | Tranexamic Acid Only | 609.92 ± 221.24 | 1158.26 ± 334.13 |

| RBC Transfusion | Trauma Patients | CSS + Tranexamic Acid | Tranexamic Acid Only | Independent factor for reduction | - |

Note: While these studies utilized carbazochrome sodium sulfonate, the data provides a relevant indication of the potential efficacy of the carbazochrome moiety.

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans is not extensively reported. However, a study in rabbits using carbazochrome sodium sulfonate provides valuable pharmacokinetic parameters.

| Parameter | Needle-Free Injection | Intramuscular Injection |

| AUC0-t (μg·min·mL-1) | 162.43 ± 17.09 | 180.82 ± 15.29 |

| tmax (min) | 5.00 ± 1.41 | 23.00 ± 2.01 |

| Cmax (μg·mL-1) | 5.93 ± 0.02 | 5.09 ± 0.29 |

| t1/2 (min) | 23.54 ± 3.89 | 18.28 ± 2.47 |

Data from a study in rabbits with carbazochrome sodium sulfonate.

Safety and Toxicity

Specific LD50 values for this compound were not identified in the reviewed literature. Salicylate toxicity is a known clinical concern, with symptoms ranging from nausea and tinnitus to more severe neurological effects and metabolic derangements at high doses.[1] However, the concentration of salicylate in this compound preparations is intended for therapeutic effect and is generally well-tolerated.

Experimental Protocols

Synthesis of Adrenochrome Monosemicarbazone (Carbazochrome)

This protocol is based on the oxidation of adrenaline followed by condensation with semicarbazide (B1199961) hydrochloride.

Materials:

-

Adrenaline

-

Silver oxide (Ag2O)

-

Methanol (B129727) or Ethanol

-

Semicarbazide hydrochloride

-

Sodium acetate (B1210297)

-

Water

-

Formic acid (85%) (for an alternative procedure)

Procedure 1:

-

Prepare a suspension of 1 part by weight of adrenaline and 2 to 6 parts by weight of silver oxide in 150 to 250 parts by weight of methanol or ethanol.

-

Stir the suspension for approximately 10 minutes.

-

Separate the alcoholic adrenochrome solution by filtration.

-

Quickly evaporate the filtrate to dryness at low temperature under vacuum to obtain red crystals of adrenochrome.

-

Dissolve the adrenochrome crystals in 45 to 50 parts by weight of water.

-

To this solution, add 2 parts of sodium acetate dissolved in 2 to 3 parts of water and 2 parts of semicarbazide hydrochloride dissolved in 2 to 3 parts of water.

-

A precipitate of red-orange prismatic needles of adrenochrome monosemicarbazone dihydrate will form.

-

Separate the precipitate by filtration and recrystallize from diluted ethanol.

Procedure 2 (using levorotatory adrenaline):

-

Dissolve 2 parts by weight of levorotatory adrenaline in a mixture of 220 parts of pure methanol and 6.6 parts of 85% formic acid.

-

While heating to 50°C, add 5 parts of silver oxide under continuous stirring.

-

After 5 minutes, rapidly cool the mixture to 0°C and filter to remove silver formate (B1220265) and excess silver oxide.

-

To the filtrate, add a solution of 2 parts of semicarbazide hydrochloride and 2 parts of sodium acetate in 10 parts of water.

-

Allow the mixture to stand for several hours to facilitate the precipitation of adrenochrome monosemicarbazone.

-

Filter the precipitate and recrystallize from diluted ethanol.

Preparation of this compound Solution

This protocol describes the solubilization of adrenochrome monosemicarbazone with sodium salicylate to form a stable aqueous solution.

Materials:

-

Adrenochrome monosemicarbazone

-

Sodium salicylate

-

Distilled water

Procedure:

-

Prepare a solution of sodium salicylate in distilled water. A common ratio described is approximately 25 parts by weight of sodium salicylate to 1 part by weight of adrenochrome monosemicarbazone.[8] For example, dissolve 625 mg of sodium salicylate in 500 cc of water.

-

Add 25 mg of adrenochrome monosemicarbazone to the sodium salicylate solution.

-

Stir the mixture until the adrenochrome monosemicarbazone is completely dissolved, forming a stable aqueous solution of this compound.[8]

-

This solution can be further diluted with distilled water without precipitation of the active compound.[8]

In Vitro Platelet Aggregation Assay

This protocol outlines a general method for assessing the effect of this compound on platelet aggregation using light transmission aggregometry.

Materials:

-

Human whole blood collected in 3.2% sodium citrate.

-

Phosphate-buffered saline (PBS).

-

Platelet agonists (e.g., ADP, collagen, arachidonic acid).

-

This compound solution.

-

Light Transmission Aggregometer.

-

Refrigerated centrifuge.

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Carefully collect the supernatant PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 108 platelets/mL) using PPP.

-

-

Aggregation Assay:

-

Pre-warm the PRP and PPP samples to 37°C.

-

Calibrate the aggregometer with PRP (representing 0% aggregation) and PPP (representing 100% aggregation).

-

Pipette a defined volume of PRP into a cuvette with a magnetic stir bar.

-

Add the test compound (this compound) or vehicle control and incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring.

-

Add a platelet agonist to induce aggregation.

-

Record the change in light transmission over time (typically 5-10 minutes).

-

-

Data Analysis:

-

The percentage of aggregation is calculated based on the change in light transmission relative to the PRP and PPP controls.

-

Dose-response curves can be generated to determine the IC50 or EC50 of this compound.

-

Experimental Workflows

Synthesis and Formulation Workflow

Caption: Synthesis and Formulation Workflow.

In Vitro Efficacy Testing Workflow

Caption: In Vitro Platelet Aggregation Assay Workflow.

Conclusion

This compound represents a stabilized and clinically useful derivative of adrenochrome for the management of hemorrhagic conditions. Its mechanism of action via the α-adrenergic receptor signaling pathway in platelets is a key aspect of its hemostatic properties. While quantitative data on its direct impact on bleeding time and a comprehensive human pharmacokinetic profile require further investigation, existing studies on related compounds and its established clinical use underscore its therapeutic relevance. The provided experimental protocols for synthesis and in vitro analysis offer a foundation for further research and development in this area. This technical guide serves as a valuable resource for scientists and researchers aiming to explore the full potential of this compound in hemostasis and related fields.

References

- 1. Salicylates Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Hemorrhagic responses before and after adrenochrome monosemicarbazone sodium salicylate and placebo in dogs. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Clinical trial of a new bleeding-time device - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of Carbazochrome Sodium Sulfonate in Addition to Tranexamic Acid in Bleeding Trauma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US2581850A - Adrenochrome compositions - Google Patents [patents.google.com]

The Pharmacological Profile of Carbazochrome Salicylate in Hemostasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazochrome (B1668341) salicylate (B1505791) is a hemostatic agent used to control capillary and parenchymal hemorrhage.[1][2] It is an oxidation product of adrenaline and functions by enhancing microcirculatory tone.[1] This technical guide provides a comprehensive overview of the pharmacological profile of carbazochrome salicylate, with a focus on its mechanism of action in hemostasis, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. While much of the recent research has focused on a related compound, carbazochrome sodium sulfonate (CSS), this guide will distinguish between the two where information is available and draw relevant mechanistic insights from CSS studies, as they share the same active carbazochrome moiety.[1][3]

Mechanism of Action in Hemostasis

This compound exerts its hemostatic effect through a dual mechanism: promoting platelet aggregation and reducing capillary permeability.

Platelet Aggregation

This compound promotes platelet aggregation, a critical step in the formation of a primary hemostatic plug.[2] This action is mediated through its interaction with α-adrenergic receptors on the surface of platelets.[2]

Signaling Pathway:

The binding of carbazochrome to α-adrenergic receptors, which are Gq protein-coupled receptors (GPCRs), initiates an intracellular signaling cascade:[2][4]

-

Gq Protein Activation: Upon receptor binding, the associated Gq protein is activated.[2][4]

-

Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C (PLC).[2][5]

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6]

-

Calcium Mobilization: IP3 binds to its receptors on the dense tubular system (an intracellular calcium store in platelets), leading to the release of calcium (Ca2+) into the cytoplasm.[6][7]

-

Protein Kinase C (PKC) Activation: Increased intracellular Ca2+ and DAG synergistically activate Protein Kinase C (PKC).[5]

-

Platelet Response: The elevation of intracellular calcium and activation of PKC trigger a cascade of downstream events, including platelet shape change, granule release (secretion of ADP, serotonin, etc.), and ultimately, platelet aggregation.[2]

Diagram of Platelet Aggregation Signaling Pathway:

Reduction of Capillary Permeability

This compound strengthens capillary resistance and reduces permeability, thereby controlling bleeding from small vessels.[8] This effect is particularly relevant in conditions associated with increased capillary fragility.

Mechanism of Action on Endothelial Cells:

Studies on the active moiety, carbazochrome, suggest that it reverses endothelial barrier dysfunction by inhibiting agonist-induced phosphoinositide hydrolysis.[9] This action helps to stabilize the endothelial barrier and prevent the leakage of blood components. Specifically, carbazochrome has been shown to reverse the formation of actin stress fibers and the disruption of VE-cadherin in endothelial cells, which are crucial for maintaining the integrity of cell-cell junctions.[9]

Diagram of Endothelial Permeability Regulation:

The Role of the Salicylate Moiety

The salicylate component of this compound does not appear to contribute significantly to its primary hemostatic effect. Studies have shown that sodium salicylate, unlike acetylsalicylic acid (aspirin), does not impair platelet aggregation or prolong bleeding time.[10] In fact, some research suggests that salicylate may have a moderate anticoagulant effect by acting as a vitamin K antagonist at high doses, which is counterintuitive to the drug's primary use.[11] Therefore, the hemostatic properties of this compound are primarily attributed to the carbazochrome moiety.

Quantitative Data on Hemostatic Efficacy

Clinical studies have provided quantitative data on the efficacy of carbazochrome and its derivatives in reducing blood loss in various surgical settings.

| Clinical Setting | Drug Formulation | Dosage/Administration | Key Findings | Reference |

| Total Knee Arthroplasty | Carbazochrome Sodium Sulfonate (CSS) + Tranexamic Acid (TXA) | Topical and Intravenous CSS | Total blood loss was significantly lower in the CSS+TXA group (609.92 ± 221.24 mL) compared to the TXA only group (1158.26 ± 334.13 mL). | [12] |

| Total Hip Arthroplasty | Carbazochrome Sodium Sulfonate (CSS) + Tranexamic Acid (TXA) | Intravenous and Topical CSS | Total blood loss was significantly lower in the CSS+TXA group (605.0 ± 235.9 mL) compared to the TXA only group (1064.9 ± 318.3 mL). | [13] |

| Colonic Diverticular Bleeding | Carbazochrome Sodium Sulfonate (CSS) | Mean dose of 88 mg/day | No significant difference in the proportion of patients receiving blood transfusion between the CSS and control groups. | [8] |

| Bleeding Trauma Patients | Carbazochrome Sodium Sulfonate (CSS) + Tranexamic Acid (TXA) | Intravenous | Administration of CSS was an independent factor for the reduction of RBC transfusion. | [14] |

Experimental Protocols

In Vitro Platelet Aggregation Assay

Objective: To quantify the effect of this compound on platelet aggregation in response to various agonists.

Methodology (Light Transmission Aggregometry - LTA):

-

Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any platelet-interfering medications for at least two weeks. Collect the blood into tubes containing 3.2% sodium citrate.

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

-

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Assay Procedure:

-

Pre-warm the PRP samples to 37°C.

-

Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.

-

Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.

-

Add various concentrations of this compound (or vehicle control) to the PRP samples and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring.

-

Induce platelet aggregation by adding a known agonist (e.g., ADP, epinephrine, collagen, or arachidonic acid).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis: Quantify the maximum percentage of platelet aggregation for each concentration of this compound and for the control.

Experimental Workflow for Platelet Aggregation Assay:

In Vivo Bleeding Time Assay (Animal Model)

Objective: To assess the in vivo effect of this compound on primary hemostasis.

Methodology (Modified Ivy Method): [15][16]

-

Animal Model: Use a suitable animal model, such as rats or rabbits.

-

Drug Administration: Administer this compound (or vehicle control) intravenously or intraperitoneally at various doses.

-

Anesthesia: Anesthetize the animal according to approved protocols.

-

Procedure:

-

Place a blood pressure cuff on the upper limb and inflate to a standardized pressure (e.g., 40 mmHg).

-

Make a standardized incision (e.g., 5 mm long and 1 mm deep) on a vascular bed, such as the forearm.

-

Start a stopwatch immediately.

-

Gently blot the blood from the incision every 30 seconds with filter paper, without touching the wound itself.

-

Stop the stopwatch when bleeding ceases (i.e., no blood is absorbed by the filter paper for two consecutive 30-second intervals).

-

-

Data Analysis: Record the bleeding time in minutes for each animal. Compare the mean bleeding times between the this compound-treated groups and the control group.

In Vitro Vascular Permeability Assay

Objective: To measure the effect of this compound on the permeability of an endothelial cell monolayer.

Methodology (Transwell Permeability Assay): [17][18][19]

-

Cell Culture: Culture a suitable endothelial cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) on the porous membrane of Transwell inserts until a confluent monolayer is formed.

-

Treatment:

-

Treat the endothelial monolayer with various concentrations of this compound (or vehicle control) for a specified pre-incubation period.

-

Induce hyperpermeability by adding a vasoactive agent (e.g., thrombin or bradykinin) to the upper chamber.

-

-

Permeability Measurement:

-

Add a tracer molecule of a specific molecular weight (e.g., FITC-dextran) to the upper chamber.

-

After a defined incubation period, collect samples from the lower chamber.

-

Measure the concentration of the tracer molecule in the lower chamber using a spectrophotometer or fluorometer.

-

-

Data Analysis: Calculate the permeability coefficient or the percentage of tracer that has passed through the monolayer. Compare the permeability in the this compound-treated groups to the control and hyperpermeability-induced groups.

Experimental Workflow for Vascular Permeability Assay:

References

- 1. Carbazochrome - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carbazochrome - Wikipedia [en.wikipedia.org]

- 3. CN1759832A - Carbazochrome sodium sulfonate for injection, and preparation method - Google Patents [patents.google.com]

- 4. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Effect of Carbazochrome Sodium Sulfonate in Patients with Colonic Diverticular Bleeding: Propensity Score Matching Analyses Using a Nationwide Inpatient Database - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbazochrome sodium sulfonate (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of salicylates on the hemostatic properties of platelets in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Moderate anticoagulation by salicylate prevents thrombosis without bleeding complications. An experimental study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hemostatic and Anti-Inflammatory Effects of Carbazochrome Sodium Sulfonate in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of carbazochrome sodium sulfonate combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Bleeding Time - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Bleeding Time: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 17. A Vascular Permeability Assay Using an In Vitro Human Microvessel Model Mimicking the Inflammatory Condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. mdpi.com [mdpi.com]

Carbazochrome Salicylate: A Technical Guide for Endothelial Barrier Function Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the endothelial barrier is paramount to vascular homeostasis. Its dysfunction is a hallmark of various pathological conditions, including inflammation, vascular diseases, and tumor metastasis. Carbazochrome (B1668341), an oxidation product of adrenaline, has long been utilized as a hemostatic agent, primarily for its effects on capillary fragility.[1] This technical guide delves into the utility of carbazochrome salicylate (B1505791) for research focused on the intricate mechanisms of endothelial barrier function. Carbazochrome salicylate and its sodium sulfonate salt share the same active moiety, carbazochrome, and thus exhibit similar biological activities.[1] This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and a summary of key quantitative data to facilitate its application in a research setting.

Mechanism of Action: Stabilizing the Endothelial Barrier

Carbazochrome exerts its barrier-protective effects by targeting key signaling pathways that regulate endothelial cell permeability. The primary mechanism involves the inhibition of agonist-induced phosphoinositide hydrolysis.[2] Vasoactive agents such as thrombin, bradykinin, and tryptase trigger the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC). This cascade ultimately results in the formation of actin stress fibers and the disruption of adherens junctions, compromising barrier integrity.[2]

Carbazochrome intervenes in this pathway by attenuating the production of IP3, thereby preventing the downstream signaling events that lead to cytoskeletal rearrangement and junctional disassembly.[2] This action helps to maintain the localization and stability of vascular endothelial (VE)-cadherin at cell-cell junctions, preserving the structural integrity of the endothelial monolayer.[2]

Below is a diagram illustrating the proposed signaling pathway through which this compound modulates endothelial barrier function.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on endothelial barrier function.

Endothelial Cell Culture

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cell lines (e.g., porcine aortic endothelial cells) are suitable.

-

Culture Medium: Use appropriate endothelial cell growth medium supplemented with growth factors and serum.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Passage cells upon reaching 80-90% confluency. Use low passage numbers for experiments to ensure consistency.

Immunofluorescence Staining for VE-Cadherin and Actin Cytoskeleton

This protocol allows for the visualization of changes in cell junction integrity and cytoskeletal organization.

References

Unveiling the Capillary Fortifying Properties of Carbazochrome Salicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the capillary stabilizing effects of Carbazochrome (B1668341) Salicylate (B1505791), a hemostatic agent utilized in the management of capillary and parenchymal hemorrhage. By examining its mechanism of action at the molecular level, this document aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its therapeutic potential. Through a synthesis of available preclinical and clinical data, detailed experimental protocols, and visualizations of key signaling pathways, this guide serves as a critical resource for advancing research and development in the field of vascular integrity and hemostasis.

Core Mechanism of Action: A Dual Approach to Hemostasis

Carbazochrome salicylate exerts its capillary stabilizing effects through a two-pronged mechanism targeting both platelet aggregation and endothelial barrier function. This dual action contributes to the reduction of bleeding and the maintenance of vascular integrity.

Platelet Aggregation Cascade

Carbazochrome, an oxidation product of adrenaline, interacts with α-adrenoceptors on the surface of platelets.[1][2] This interaction initiates a Gq-protein coupled signaling cascade, leading to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which, in conjunction with DAG, activates Protein Kinase C (PKC). This cascade culminates in platelet shape change, degranulation, and aggregation, forming a primary hemostatic plug at the site of vascular injury.[1][2]

Enhancement of Endothelial Barrier Function

Beyond its effects on platelets, Carbazochrome directly influences the stability of the capillary endothelium. Studies on the related compound, carbazochrome sodium sulfonate, have demonstrated its ability to reverse endothelial barrier dysfunction.[3] This is achieved through the inhibition of agonist-induced phosphoinositide hydrolysis in endothelial cells, a pathway that is often associated with increased vascular permeability. By mitigating the disruption of the endothelial barrier, Carbazochrome helps to prevent the leakage of blood components into the surrounding tissues. This effect is crucial for its role as a capillary stabilizer.

The integrity of the endothelial barrier is critically dependent on the stability of adherens junctions, which are primarily composed of Vascular Endothelial (VE)-cadherin. The intracellular domain of VE-cadherin is linked to the actin cytoskeleton, and the dynamic regulation of this connection is essential for maintaining a restrictive barrier. Carbazochrome's influence on phosphoinositide signaling likely contributes to the stabilization of these VE-cadherin-actin interactions, thereby reinforcing the capillary wall.

Quantitative Data on Efficacy

The clinical and preclinical efficacy of Carbazochrome and its derivatives have been evaluated in various contexts, from in vitro cell-based assays to clinical trials in trauma and surgery. The following tables summarize key quantitative findings.

Table 1: Effect of Carbazochrome Sodium Sulfonate on Endothelial Permeability

| Inducing Agent | Carbazochrome Concentration (µM) | Reversal of Barrier Dysfunction (%) |

| Tryptase | 0.1 | Significant |

| Tryptase | 1 | Significant |

| Thrombin | 0.1 | Significant |

| Thrombin | 1 | Significant |

| Bradykinin | 0.1 | Significant |

| Bradykinin | 1 | Significant |

| Ionomycin (Ca2+ ionophore) | 1 | No significant effect |

| A23187 (Ca2+ ionophore) | 1 | No significant effect |

Data adapted from Sendo T, et al. Naunyn Schmiedebergs Arch Pharmacol. 2003.[3] This table demonstrates the ability of carbazochrome to reverse the barrier dysfunction induced by inflammatory mediators like tryptase, thrombin, and bradykinin, while not affecting permeability increases caused by direct calcium influx.

Table 2: Clinical Outcomes with Carbazochrome Sodium Sulfonate (CSS) in Trauma Patients

| Outcome | CSS + Tranexamic Acid Group | Tranexamic Acid Alone Group | p-value |

| Red Blood Cell Transfusion (units) | Lower | Higher | 0.04 |

| Fresh Frozen Plasma Transfusion (units) | No significant difference | No significant difference | - |

| Platelet Concentrate Transfusion (units) | No significant difference | No significant difference | - |

| In-hospital Mortality | No significant difference | No significant difference | - |

Data from a retrospective study on bleeding trauma patients. This table suggests that the addition of CSS to tranexamic acid therapy may reduce the need for red blood cell transfusions.[4]

Table 3: Effect of Carbazochrome Sodium Sulfonate (CSS) in Colonic Diverticular Bleeding

| Outcome | CSS Group | Control Group | p-value |

| In-hospital Mortality | 0.6% | 0.5% | Not significant |

| Length of Stay (days) | 11.4 | 11.0 | Significant |

| Blood Transfusion | No significant difference | No significant difference | - |

Data from a nationwide inpatient database study. This table indicates that for colonic diverticular bleeding, CSS may not significantly improve mortality or transfusion needs and was associated with a slightly longer hospital stay.

Experimental Protocols

To facilitate further research, this section outlines the methodologies for key experiments used to evaluate the effects of this compound.

In Vitro Endothelial Permeability Assay

This protocol is based on the methodology used to assess the effect of vasoactive agents on endothelial barrier function.

Objective: To quantify the effect of this compound on the permeability of a cultured endothelial cell monolayer.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Transwell inserts with a microporous membrane (e.g., 0.4 µm pore size)

-

Endothelial cell growth medium

-

This compound solutions of varying concentrations

-

Vasoactive agent (e.g., thrombin, bradykinin)

-

Fluorescein isothiocyanate (FITC)-dextran (e.g., 70 kDa)

-

Fluorescence plate reader

Procedure:

-

Cell Culture: Culture HUVECs on the microporous membrane of the Transwell inserts until a confluent monolayer is formed. The integrity of the monolayer should be confirmed by measuring transendothelial electrical resistance (TEER).

-

Treatment: Pre-incubate the endothelial monolayers with different concentrations of this compound for a specified period (e.g., 30 minutes).

-

Induction of Permeability: Add the vasoactive agent to the upper chamber of the Transwell to induce an increase in permeability.

-

Permeability Measurement: Following the addition of the vasoactive agent, add FITC-dextran to the upper chamber.

-

Sampling: At various time points, collect samples from the lower chamber.

-

Quantification: Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader. The amount of FITC-dextran that has passed through the monolayer is proportional to its permeability.

-

Data Analysis: Compare the permeability of monolayers treated with this compound to control monolayers (treated with vehicle) and monolayers treated with the vasoactive agent alone.

Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry to measure platelet aggregation.

Objective: To determine the effect of this compound on platelet aggregation induced by various agonists.

Materials:

-

Freshly drawn human whole blood anticoagulated with sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared by centrifugation.

-

Light transmission aggregometer.

-

Platelet agonists (e.g., ADP, collagen, thrombin).

-

This compound solutions of varying concentrations.

Procedure:

-

PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP. Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.

-

Instrument Calibration: Calibrate the aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).

-

Incubation: Pre-incubate PRP samples with different concentrations of this compound or vehicle control at 37°C for a defined period.

-

Aggregation Induction: Add a platelet agonist to the PRP sample in the aggregometer cuvette.

-

Measurement: Record the change in light transmission over time as platelets aggregate.

-

Data Analysis: Quantify the maximum percentage of aggregation and the slope of the aggregation curve. Compare the results from this compound-treated samples to the control samples.

Visualizing the Molecular Pathways and Workflows

To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.

Signaling Pathways

References

- 1. benchchem.com [benchchem.com]

- 2. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effect of Carbazochrome Sodium Sulfonate in Patients with Colonic Diverticular Bleeding: Propensity Score Matching Analyses Using a Nationwide Inpatient Database - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Carbazochrome Sodium Sulfonate in Addition to Tranexamic Acid in Bleeding Trauma Patients - PMC [pmc.ncbi.nlm.nih.gov]

Carbazochrome Salicylate: A Technical Guide to its Role in Modulating Vascular Permeability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazochrome (B1668341) salicylate (B1505791) is a hemostatic agent known for its ability to reduce capillary bleeding and decrease vascular permeability. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the action of carbazochrome salicylate on vascular permeability, supported by quantitative data from key experimental studies and detailed methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of vascular biology, pharmacology, and drug development.

Core Mechanism of Action

This compound exerts its effects on vascular permeability primarily by stabilizing the endothelial barrier. The integrity of this barrier is crucial in regulating the passage of fluids, solutes, and cells from the bloodstream into the surrounding tissues. Increased vascular permeability, a hallmark of inflammation and various pathological conditions, leads to tissue edema and organ dysfunction. Carbazochrome acts to counteract this hyperpermeability through a multi-faceted mechanism that involves the modulation of key signaling pathways within endothelial cells.

The principal mechanism of action of this compound in reducing vascular hyperpermeability is the inhibition of agonist-induced phosphoinositide hydrolysis[1]. Vasoactive agents such as bradykinin (B550075) and thrombin trigger the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), culminating in the disruption of endothelial cell junctions and increased permeability. Carbazochrome interferes with this process, thereby maintaining the integrity of the endothelial barrier.

By inhibiting phosphoinositide hydrolysis, carbazochrome prevents the subsequent downstream events that lead to barrier dysfunction. This includes the formation of actin stress fibers, which are contractile bundles of actin filaments that generate tension and pull endothelial cells apart, creating intercellular gaps[1][2]. Furthermore, carbazochrome helps to preserve the localization and function of vascular endothelial (VE)-cadherin, a key component of adherens junctions that is essential for maintaining cell-cell adhesion and a restrictive endothelial barrier[1].

Quantitative Data on the Efficacy of Carbazochrome

The following tables summarize the quantitative data from a key study investigating the effects of a carbazochrome derivative, carbazochrome sodium sulfonate (AC-17), on endothelial barrier function.

Table 1: Effect of Carbazochrome Sodium Sulfonate (AC-17) on Vasoactive Agent-Induced Endothelial Hyperpermeability

| Vasoactive Agent | Concentration of Vasoactive Agent | Concentration of AC-17 (µM) | Inhibition of Hyperpermeability (%) |

| Tryptase | 100 ng/mL | 0.1 | Data not available |

| 1 | Significant reversal | ||

| Thrombin | 10 U/mL | 0.1 | Data not available |

| 1 | Significant reversal | ||

| Bradykinin | 1 µM | 0.1 | Data not available |

| 1 | Significant reversal |

Data adapted from Sendo et al., 2003.[1] The study demonstrated a significant reversal of barrier dysfunction induced by tryptase, thrombin, and bradykinin at a concentration of 1 µM of AC-17.

Table 2: Concentration-Dependent Inhibition of Bradykinin- and Thrombin-Induced [3H]Inositol Triphosphate Formation by Carbazochrome Sodium Sulfonate (AC-17)

| Agonist | Concentration of AC-17 (µM) | Inhibition of [3H]IP3 Formation (%) |

| Bradykinin (1 µM) | 0.1 | ~20% |

| 1 | ~50% | |

| 10 | ~80% | |

| Thrombin (10 U/mL) | 0.1 | ~15% |

| 1 | ~45% | |

| 10 | ~75% |

Data estimated from graphical representations in Sendo et al., 2003.[1] AC-17 reduced the formation of [3H]inositol triphosphate in a concentration-dependent manner, with near-maximal inhibition observed at 10 µM.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In Vitro Vascular Permeability Assay (Transendothelial Albumin Transport)

This assay measures the passage of albumin across a monolayer of endothelial cells, providing a quantitative measure of endothelial barrier function.

Materials:

-

Porcine aortic endothelial cells (PAECs)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transwell inserts (e.g., 0.4 µm pore size)

-

Evans blue dye

-

Bovine serum albumin (BSA)

-

Vasoactive agents (e.g., bradykinin, thrombin)

-

This compound solution

-

Spectrophotometer

Protocol:

-

Seed PAECs onto the upper chamber of the Transwell inserts and culture until a confluent monolayer is formed.

-

Pre-treat the endothelial cell monolayers with various concentrations of this compound for a specified duration (e.g., 30 minutes).

-

Add the vasoactive agent to the upper chamber to induce hyperpermeability.

-

Simultaneously, add Evans blue-conjugated BSA to the upper chamber.

-

Incubate for a defined period (e.g., 1 hour) at 37°C.

-

Collect the medium from the lower chamber.

-

Measure the concentration of Evans blue-BSA in the lower chamber using a spectrophotometer at an absorbance of 620 nm.

-

Calculate the permeability coefficient based on the amount of tracer that has crossed the monolayer.

Immunofluorescence Staining for Actin Stress Fibers and VE-Cadherin

This method allows for the visualization of changes in the cytoskeleton and cell-cell junctions in response to treatment.

Materials:

-

PAECs cultured on glass coverslips

-

Vasoactive agents

-

This compound solution

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibodies (e.g., anti-VE-cadherin, phalloidin (B8060827) for F-actin)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Fluorescence microscope

Protocol:

-

Culture PAECs on glass coverslips to confluence.

-

Treat the cells with the vasoactive agent in the presence or absence of this compound.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block non-specific binding with 1% BSA for 30 minutes.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Counterstain nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Measurement of Inositol Triphosphate (IP3) Formation

This assay quantifies the production of IP3, a key second messenger in the signaling pathway leading to increased vascular permeability.

Materials:

-

PAECs

-

[³H]myo-inositol

-

Agonists (e.g., bradykinin, thrombin)

-

This compound solution

-

Perchloric acid

-

Dowex AG1-X8 resin

-

Scintillation counter

Protocol:

-

Label PAECs by incubating them with [³H]myo-inositol for 24-48 hours.

-

Pre-treat the labeled cells with this compound for a specified time.

-

Stimulate the cells with an agonist for a short period (e.g., 30 seconds).

-

Terminate the reaction by adding ice-cold perchloric acid.

-

Neutralize the cell extracts and apply them to Dowex AG1-X8 columns to separate the inositol phosphates.

-

Elute the [³H]inositol triphosphate fraction.

-

Quantify the radioactivity of the eluted fraction using a scintillation counter.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of this compound in modulating vascular permeability.

Caption: Experimental workflow for the in vitro vascular permeability assay.

Caption: Experimental workflow for immunofluorescence staining.

Conclusion

This compound effectively modulates vascular permeability by targeting a critical signaling pathway initiated by vasoactive agents. Its ability to inhibit phosphoinositide hydrolysis prevents the downstream events of actin stress fiber formation and VE-cadherin disruption, thereby preserving the integrity of the endothelial barrier. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of this compound in conditions characterized by vascular hyperpermeability. The continued investigation into its precise molecular interactions and clinical applications will be crucial for optimizing its use in therapeutic strategies.

References

A Technical Guide to the Laboratory Synthesis and Purification of Carbazochrome Salicylate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the chemical synthesis and purification of Carbazochrome (B1668341) Salicylate (B1505791) for laboratory applications. It includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to guide researchers in the preparation of this hemostatic agent.

Chemical Properties and Specifications

Carbazochrome is a derivative of adrenochrome (B1665551), stabilized as a semicarbazone.[1][2] Its solubility is significantly enhanced through the formation of a complex with sodium salicylate.[3] This section summarizes the key physical and chemical properties of the constituent molecules and the final product.

Table 1: Physical and Chemical Properties

| Property | Carbazochrome | Sodium Salicylate | Carbazochrome Salicylate |

| Synonyms | Adrenochrome Monosemicarbazone[4] | Sodium 2-hydroxybenzoate | Adrenosem, Statimo[5][6] |

| CAS Number | 69-81-8[4] | 54-21-7 | 13051-01-9[7] |

| Molecular Formula | C₁₀H₁₂N₄O₃[4] | C₇H₅NaO₃ | C₁₇H₁₇N₄NaO₆[7] |

| Molecular Weight | 236.23 g/mol [4] | 160.10 g/mol | 396.33 g/mol [8] |

| Appearance | Light yellow to brown powder/crystal[4] | White crystalline powder or flakes | Solid powder[8] |

| Melting Point | ~214 °C (decomposes)[4] | >300 °C | Not specified |

| Purity (Typical) | ≥ 99% (HPLC)[4] | - | >98%[8] |

Table 2: Spectroscopic and Analytical Data for Carbazochrome

| Data Type | Parameters |

| ¹H NMR | (400 MHz, DMSO-d₆) Shifts (ppm): 14.74, 7.08, 6.73, 5.80, 5.37, 4.97, 3.92, 3.44, 2.99[9] |

| Mass Spec | Key Fragments (m/z): 169, 147, 164, 146[10] |

Overall Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the oxidation of epinephrine. The resulting unstable adrenochrome is immediately stabilized by reaction with semicarbazide (B1199961) to form carbazochrome. Finally, this is complexed with sodium salicylate to improve solubility and form the target compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of Adrenochrome

This protocol describes the oxidation of adrenaline (epinephrine) to adrenochrome using silver oxide as the oxidizing agent.[11][12] Adrenochrome is unstable and should be used immediately in the subsequent step.[3]

Materials:

-

Adrenaline (Epinephrine)

-

Silver Oxide (Ag₂O)

-

Anion-exchange resin (e.g., Dowex-1)[12]

-

Reaction flask, magnetic stirrer, filtration apparatus

Methodology:

-

Dissolve adrenaline in methanol within the reaction flask at room temperature with stirring.

-

Slowly add the oxidizing agent, such as silver oxide, to the solution. The reaction is typically rapid, indicated by a color change to deep red or violet.[1][11]

-

Monitor the reaction to completion (typically a few minutes).

-

Once the reaction is complete, immediately pass the reaction mixture through a column containing an anion-exchange resin to remove heavy metal ions.[12]

-

The resulting deep-violet solution of adrenochrome is highly unstable and should be carried forward to the next step without delay or isolation.

Protocol 2: Synthesis of Carbazochrome (Adrenochrome Monosemicarbazone)

This protocol is adapted from patent literature and describes the condensation reaction between adrenochrome and semicarbazide hydrochloride to form the stable carbazochrome.[2]

Materials:

-

Adrenochrome solution (from Protocol 1)

-

Semicarbazide Hydrochloride

-

Sodium Acetate (B1210297)

-

Water

-

Ethanol (B145695) (for recrystallization)

-

Beaker, filtration apparatus, heating mantle

Methodology:

-

To the freshly prepared adrenochrome solution, add an aqueous solution of semicarbazide hydrochloride.

-

Add an aqueous solution of sodium acetate to act as a buffer.

-

A precipitate of red-orange prismatic needles (carbazochrome) will form.[2]

-

Allow the precipitation to complete by cooling the mixture.

-

Separate the precipitate by filtration and wash with cold water.

-

The crude carbazochrome can be purified by recrystallization from diluted ethanol.[2]

-

Dry the purified crystals under vacuum. A melting point of approximately 203-214°C (with decomposition) indicates successful synthesis.[2][4]

Protocol 3: Formation of this compound

This protocol describes the formation of the salicylate complex to enhance the aqueous solubility of carbazochrome.

Materials:

-

Purified Carbazochrome (from Protocol 2)

-

Sodium Salicylate

-

Deionized Water

-

Stirring vessel

Methodology:

-

Prepare an aqueous solution of sodium salicylate by dissolving it in deionized water with gentle warming if necessary.

-

In a separate vessel, create a suspension of purified carbazochrome in a minimal amount of deionized water.

-

Slowly add the sodium salicylate solution to the carbazochrome suspension while stirring vigorously.

-

Continue stirring until a homogenous solution or a fine, stable suspension is formed. The complex formation significantly increases the solubility of carbazochrome.[3]

-

The resulting product is an aqueous solution of this compound, which can be used directly or lyophilized to obtain a solid powder.

Purification and Quality Control

Purification is critical to remove unreacted starting materials, by-products, and other impurities. The primary method for solid carbazochrome is recrystallization.

Purification Workflow

The general workflow for the purification of the synthesized carbazochrome is outlined below.

Protocol 4: Recrystallization of Carbazochrome

Materials:

-

Crude Carbazochrome

-

Ethanol

-

Deionized Water

-

Activated Carbon (optional)

-

Erlenmeyer flasks, heating mantle, filtration apparatus

Methodology:

-

Place the crude carbazochrome in an Erlenmeyer flask.

-

Prepare a solvent mixture of diluted ethanol. The optimal ratio should be determined empirically, starting with higher ethanol concentrations.

-

Add the minimum amount of hot solvent to the flask required to fully dissolve the solid.

-

(Optional) If the solution is highly colored with impurities, add a small amount of activated carbon and boil for a few minutes.

-

Perform a hot gravity filtration to remove the activated carbon and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals via vacuum filtration, washing with a small amount of ice-cold solvent.

-

Dry the crystals thoroughly under vacuum.

Quality Control

The purity and identity of the final product should be confirmed using standard analytical techniques.

Table 3: Quality Control Parameters

| Test | Specification |

| Appearance | Light yellow to brown crystalline powder[4] |

| Melting Point | ~214 °C (with decomposition)[4] |

| Purity (HPLC) | ≥ 99%[4] |

| Identity (NMR/MS) | Spectrum should match reference data[9][10] |

Mechanism of Action Overview

For context in drug development, carbazochrome acts as a hemostatic agent by interacting with α-adrenoreceptors on the surface of platelets. This initiates a signaling cascade that leads to platelet aggregation and adhesion, reinforcing capillary structure and preventing blood loss.[13]

References

- 1. Adrenochrome | Description, Properties, History, Popular Culture, & Conspiracy Theories | Britannica [britannica.com]

- 2. US2506294A - Adrenochrome mono-semicarbazone compound and haemostatic composition - Google Patents [patents.google.com]

- 3. Adrenochrome and hormone adrenaline_Chemicalbook [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound 13051-01-9, Information for this compound 13051-01-9, Suppliers of United States this compound 13051-01-9 [chemnet.com]

- 7. This compound | C17H17N4NaO6 | CID 135404924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. Carbazochrome(69-81-8) 1H NMR [m.chemicalbook.com]

- 10. Carbazochrome | C10H12N4O3 | CID 2557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Adrenochrome - Wikipedia [en.wikipedia.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Carbazochrome - PubChem [pubchem.ncbi.nlm.nih.gov]

Carbazochrome Salicylate: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of carbazochrome (B1668341) salicylate (B1505791) in common laboratory solvents. Due to the limited availability of direct quantitative data for carbazochrome salicylate, this document also includes information on related compounds, carbazochrome and carbazochrome sodium sulfonate, to provide valuable insights for researchers. Furthermore, this guide details standardized experimental protocols for determining solubility and performing stability studies, empowering scientists to generate specific data for their unique applications. Visual workflows for these experimental procedures are also provided to ensure clarity and reproducibility.

Introduction

This compound is a hemostatic agent used to control capillary and parenchymal bleeding.[1][2] Its efficacy and formulation development are intrinsically linked to its physicochemical properties, particularly its solubility and stability in various solvent systems. Understanding these characteristics is paramount for researchers in drug discovery, formulation science, and analytical development to ensure the quality, safety, and efficacy of potential therapeutic products. This guide aims to consolidate the available information on the solubility and stability of this compound and to provide robust methodologies for its characterization.

Solubility of this compound and Related Compounds

Table 1: Solubility of Carbazochrome and Carbazochrome Sodium Sulfonate in Common Laboratory Solvents

| Compound | Solvent | Solubility | Remarks |

| Carbazochrome | Water | 2.91 mg/mL | Predicted value[4] |

| DMSO | 30 mg/mL | [5] | |

| 4 mg/mL | Ultrasonic and warming to 60°C may be required[6] | ||

| Ethanol | <1 mg/mL | Slightly soluble or insoluble[5] | |

| Carbazochrome Sodium Sulfonate | Water | 3 mg/mL | Sonication is recommended[7] |

| DMSO | 12 mg/mL | Sonication is recommended[7] | |

| Ethanol | <1 mg/mL | Insoluble or slightly soluble[7] |

Stability of this compound

Specific stability data for this compound, including degradation kinetics and degradation products, is limited. However, product information suggests that it is stable for a few weeks during ordinary shipping and for over two years if stored properly (dry, dark, and at 0 - 4°C for short term or -20°C for long term).[3]

For drug development, a comprehensive understanding of a compound's stability is achieved through forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines.[8][9] These studies expose the drug substance to various stress conditions to identify potential degradation pathways and products.

Studies on other salicylate-containing compounds, such as choline (B1196258) salicylate, have shown a susceptibility to photodegradation and hydrolysis, particularly in alkaline conditions, leading to the formation of dihydroxybenzoic acids.[10][11] This suggests that the salicylate moiety in this compound could be a potential site for degradation.

Table 2: Typical Stress Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 N to 1 N HCl, room temperature to 80°C |

| Base Hydrolysis | 0.1 N to 1 N NaOH, room temperature to 80°C |

| Oxidation | 3% to 30% H₂O₂, room temperature |

| Thermal Degradation | 60°C to 100°C (solid state and in solution) |